N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide
Description
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Properties
IUPAC Name |
2-methyl-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6OS/c1-11(2)15(23)17-6-9-22-14-12(10-18-22)13(19-16(20-14)24-3)21-7-4-5-8-21/h10-11H,4-9H2,1-3H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSAKTNPMWXMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide is a complex organic compound with potential biological activities. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, supported by data tables and case studies from recent research.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-d]pyrimidine core, which is often associated with significant biological activity due to its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines. For instance, compounds similar to this compound have shown effectiveness against multiple cancer cell lines.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Prostate (PC-3) | 1.54 | |
| Compound B | Lung (A-549) | 3.36 | |
| UNC1062 | Leukemia | 1.1 |
These results suggest that the compound may exhibit similar mechanisms of action, potentially through inhibition of specific kinases involved in cancer progression.
The mechanism by which pyrazolo[3,4-d]pyrimidines exert their anticancer effects often involves the inhibition of key signaling pathways. For example, studies indicate that these compounds may inhibit the activity of kinases such as Mer kinase, which is implicated in various cancers. Inhibiting Mer kinase has been shown to reduce tumor cell proliferation and induce apoptosis in cancer cells .
Study 1: Inhibition of Mer Kinase
A study focused on UNC1062, a pyrazolo[3,4-d]pyrimidine derivative, demonstrated its ability to inhibit Mer kinase with an IC50 value of 1.1 nM. This compound effectively blocked Mer phosphorylation and reduced colony formation in soft agar assays, indicating its potential as a therapeutic agent against cancers driven by Mer activation .
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly enhance biological activity. For instance, altering substituents on the pyrrolidine ring has been shown to increase potency against various cancer cell lines by several folds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
